Due to its solubility in a wide range of solvents like water, alcohols, and ethers, 3-pentanone is a valuable tool for researchers. It can dissolve various compounds, making it useful in:
The chemical structure of 3-pentanone makes it a valuable starting material for synthesizing other important compounds. For instance, it acts as a precursor for:
Studies suggest 3-pentanone might possess anticonvulsant properties. Research on animal models has shown it to have an effect in reducing seizures []. However, further investigation is needed to understand its mechanism of action and potential therapeutic applications.
Beyond the points mentioned above, 3-pentanone finds use in other scientific research areas, such as:
3-Pentanone, also known as diethyl ketone, is a simple, symmetrical dialkyl ketone with the molecular formula and a molecular weight of approximately 86.13 g/mol. This colorless liquid has a characteristic odor similar to that of acetone and is soluble in about 25 parts water, making it miscible with various organic solvents . It is primarily utilized as a solvent and as an intermediate in chemical synthesis processes, notably in the production of vitamin E and the antiviral medication Oseltamivir (Tamiflu) .
3-Pentanone is a flammable liquid with a vapor heavier than air, posing a fire and explosion hazard. It is also irritating to the skin, eyes, and respiratory system.
3-Pentanone can be synthesized through several methods:
The applications of 3-pentanone are diverse:
Interaction studies involving 3-pentanone focus on its reactivity with free radicals and other reactive species. Research indicates that hydrogen abstraction from the methylene group in 3-pentanone is notably rapid compared to similar compounds . This property may influence its behavior in combustion processes and environmental chemistry.
Several compounds share structural similarities with 3-pentanone. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butan-2-one | One carbon shorter; commonly used as a solvent | |
Hexan-2-one | One carbon longer; has different physical properties | |
Acetone | Simplest ketone; widely used solvent | |
2-Pentanone | Structural isomer; differs in carbon chain position |
Uniqueness of 3-Pentanone:
The development of single-atom ruthenium catalysts has emerged as a breakthrough technology for selective 3-pentanone synthesis through ethylene hydroformylation. Recent investigations have demonstrated that atomically dispersed ruthenium species supported on activated carbon achieve remarkable selectivity of 83.3% for 3-pentanone formation, representing a significant advancement over conventional nanoparticle catalysts. The superior performance of these single-atom systems stems from their unique electronic structure and coordination environment, which facilitates efficient carbon-carbon coupling reactions essential for ketone formation.
Detailed characterization studies reveal that the active sites consist of Ru species with an oxidation state featuring Ru-C4O coordination structures. These atomically dispersed sites demonstrate fundamentally different catalytic behavior compared to metallic ruthenium nanoparticles, which predominantly favor ethylene hydrogenation to ethane with only 52.1% selectivity. The enhanced selectivity toward 3-pentanone formation results from the lower energy barrier for direct coupling of C2H5CO* with C2H5* intermediates on single-atom ruthenium sites compared to nanoparticle surfaces.
Density functional theory calculations provide mechanistic insights into the superior performance of single-atom ruthenium catalysts. The computational studies demonstrate that the energy barrier for 3-pentanone formation through direct coupling reactions is significantly reduced on atomically dispersed sites, making this pathway more thermodynamically favorable than competing propanal formation routes. This fundamental understanding enables rational catalyst design and optimization of reaction conditions for maximum 3-pentanone yield.
The industrial implications of single-atom ruthenium catalysts extend beyond improved selectivity to include enhanced atomic utilization efficiency and reduced noble metal consumption. The isolated nature of the active sites prevents sintering and deactivation pathways common in nanoparticle systems, leading to superior catalyst stability and extended operational lifetimes. These advantages position single-atom ruthenium catalysts as promising candidates for sustainable 3-pentanone production at industrial scales.
Cobalt-phosphorus bimetallic catalytic systems represent an economically attractive alternative to noble metal catalysts for 3-pentanone synthesis through ethylene hydroformylation. These systems utilize earth-abundant metals while maintaining high catalytic activity and selectivity under relatively mild reaction conditions. The synergistic interaction between cobalt and phosphorus components creates unique active sites that promote selective carbon-carbon bond formation while minimizing undesired side reactions.
Comprehensive catalyst characterization reveals that the active phase consists of cobalt phosphides formed through high-temperature treatment of cobalt-phosphorus precursors on activated carbon supports. The optimal catalyst composition contains 0.5-30.0 weight percent of the cobalt-phosphorus active component, with alkali metal promoters (K, Na, Li) enhancing selectivity through electronic modification of the active sites. The reaction proceeds efficiently at temperatures of 80-180°C and pressures of 0.05-8.0 MPa, with optimal conditions identified at 90-110°C and 2.5-3.5 MPa.
The reaction mechanism involves initial formation of propionyl-cobalt intermediates through carbonyl insertion into ethylene-cobalt bonds, followed by migratory insertion and subsequent carbon-carbon coupling to generate 3-pentanone. The bimetallic nature of the catalyst system promotes both the formation and stabilization of these crucial intermediates, leading to enhanced selectivity compared to monometallic systems. The phosphorus component modifies the electronic properties of cobalt sites, optimizing their binding affinity for reactive intermediates and improving overall catalytic performance.
Process optimization studies demonstrate that cobalt-phosphorus systems achieve high 3-pentanone yields under continuous operation in fixed-bed reactors. The catalyst demonstrates excellent stability over extended reaction periods, with minimal deactivation observed during long-term testing. These characteristics, combined with the cost advantages of earth-abundant metals, make cobalt-phosphorus bimetallic systems attractive for large-scale 3-pentanone production.
Ketonic decarboxylation of propanoic acid represents a well-established synthetic route to 3-pentanone, with metal oxide catalysts playing a crucial role in determining reaction efficiency and selectivity. The process involves the condensation of two propanoic acid molecules to form 3-pentanone, carbon dioxide, and water through the general reaction: 2 CH3CH2CO2H → (CH3CH2)2CO + CO2 + H2O. This transformation requires careful optimization of catalyst composition and reaction conditions to achieve high conversion and selectivity.
Monoclinic zirconia has emerged as a particularly effective catalyst for ketonic decarboxylation reactions, demonstrating superior activity and selectivity compared to other metal oxides such as silica, alumina, or ceria. The exceptional performance of zirconia-based catalysts stems from their optimal balance of acidic and basic sites, which facilitate both the initial adsorption of carboxylic acids and the subsequent condensation reactions. The catalyst surface provides appropriately positioned active sites for the formation of crucial β-keto acid intermediates that undergo facile decarboxylation to yield the desired ketone products.
Mechanistic investigations using density functional theory calculations reveal that ketonic decarboxylation proceeds through a pathway involving β-keto acid intermediate formation rather than a concerted mechanism. The kinetically favored pathway involves initial formation of surface carboxylate species, followed by nucleophilic attack to generate β-keto intermediates that subsequently undergo decarboxylation. This mechanistic understanding provides guidance for catalyst design and reaction optimization strategies.
Comprehensive studies examining the decarboxylation of various carboxylic acid substrates demonstrate that zirconia catalysts maintain high activity across a wide range of chain lengths, from C2 to C18 carboxylic acids. The versatility of these systems enables their application to diverse feedstock compositions, including biomass-derived carboxylic acid mixtures. Recent investigations have explored mixed oxide systems, such as CeO2-ZrO2, which demonstrate enhanced conversion and selectivity compared to single-component catalysts.
The biochemical formation of 3-pentanone through propionyl-CoA condensation pathways provides valuable insights into alternative synthetic strategies and mechanistic understanding of carbon-carbon bond formation processes. Under physiological conditions, propionyl-CoA can undergo unusual condensation reactions that lead to 3-pentanone formation, particularly during metabolic stress or inflammatory conditions where normal propionyl-CoA processing pathways become overwhelmed.
Detailed metabolic studies reveal that excessive propionyl-CoA generation occurs through increased activity of branched-chain α-keto acid dehydrogenase (BCKD), while the normal processing enzyme propionyl-CoA carboxylase (PCC) shows reduced expression. This metabolic imbalance creates conditions favorable for alternative propionyl-CoA condensation reactions that yield 3-pentanone as a metabolic byproduct. These observations suggest potential biomimetic catalytic strategies for 3-pentanone synthesis.
The propionyl-CoA condensation mechanism involves the formation of carbon-carbon bonds between activated carboxyl groups, similar to the ketonic decarboxylation process observed in heterogeneous catalytic systems. The enzymatic systems provide highly selective active sites that prevent undesired side reactions while promoting efficient condensation. Understanding these biological catalytic principles may inform the development of more selective synthetic catalysts for 3-pentanone production.
Recent research has explored the relationship between propionyl-CoA metabolism and 3-pentanone formation in various physiological states. Fasting conditions significantly alter the propionyl-CoA to acetyl-CoA ratio, directly impacting 3-pentanone formation pathways. These findings demonstrate the intricate relationship between metabolic regulation and ketone formation, providing inspiration for developing controlled synthetic methodologies.
CeO₂–Fe₂O₃ mixed oxide catalysts have demonstrated exceptional performance for 3-pentanone synthesis through 1-propanol condensation reactions, offering an alternative pathway that utilizes readily available alcohol feedstocks. These catalytic systems combine the redox properties of ceria with the dehydrogenation capabilities of iron oxide, creating synergistic effects that enhance both activity and selectivity for ketone formation. The optimal catalyst composition and reaction conditions have been systematically investigated to maximize 3-pentanone yield while minimizing undesired byproduct formation.
The catalytic mechanism involves initial dehydrogenation of 1-propanol to propanal, followed by aldol condensation and subsequent dehydration to form 3-pentanone. The addition of Fe₂O₃ to CeO₂ significantly enhances the dehydrogenation capability while maintaining the dimerization activity of pure ceria. The turnover frequency varies with iron content, with optimal performance observed at specific Fe/Ce ratios that balance dehydrogenation and condensation activities.
Comprehensive product distribution analysis reveals that CeO₂–Fe₂O₃ catalysts preferentially convert 1-propanol to 3-pentanone at temperatures above 350°C, with maximum yields approaching 30% at 400°C. The selectivity-conversion relationships demonstrate that propanal serves as an initial intermediate that subsequently converts to the final 3-pentanone product. This mechanistic understanding enables optimization of reaction conditions and catalyst composition for maximum efficiency.
The catalyst performance exhibits distinct dependencies on iron content, with different behavioral regimes observed at low (<40 mol%), medium (40-50 mol%), and high (>50 mol%) iron concentrations. Low iron content catalysts show stable activity without induction periods or decay, while medium iron content systems display initial decay followed by stabilization. High iron content catalysts exhibit induction periods before reaching steady-state activity, indicating complex restructuring processes during reaction initiation.
Activated carbon-supported transition metal complexes represent a versatile platform for 3-pentanone synthesis, combining the high surface area and chemical stability of carbon supports with the catalytic activity of dispersed metal centers. These systems offer advantages including tunable metal loading, resistance to sintering, and compatibility with various reaction environments. The porous structure of activated carbon provides an ideal framework for stabilizing both single-atom and nanoparticle metal species while facilitating mass transfer of reactants and products.
The preparation of activated carbon-supported catalysts typically involves impregnation or precipitation methods, followed by thermal treatment to achieve the desired metal dispersion and oxidation state. Ruthenium-based systems have shown particular promise, with single-atom dispersions achieving exceptional selectivity for 3-pentanone formation through ethylene hydroformylation. The carbon support not only stabilizes the metal centers but also participates in the coordination environment through heteroatom interactions.
Characterization studies using advanced techniques such as aberration-corrected scanning transmission electron microscopy and X-ray absorption spectroscopy reveal the precise atomic structure of supported metal centers. These investigations demonstrate that single-atom sites exhibit fundamentally different catalytic behavior compared to nanoparticle species, with enhanced activity and selectivity for desired reactions. The atomic-level understanding enables rational catalyst design and optimization strategies.
The stability and reusability of activated carbon-supported catalysts make them attractive for industrial applications. The carbon matrix provides excellent thermal stability and resistance to deactivation mechanisms that commonly affect other support materials. Long-term testing demonstrates maintained activity over extended reaction periods, with minimal metal leaching or sintering observed under typical operating conditions.
Shock tube investigations have provided fundamental insights into the high-temperature decomposition mechanisms of 3-pentanone under controlled conditions [1]. Experimental studies conducted at reflected shock pressures of 1 atmosphere and temperatures ranging from 1250 to 1850 Kelvin have revealed complex unimolecular decomposition pathways that are critical for understanding oxidative behavior [39]. The shock tube technique enables precise control of temperature and pressure conditions while allowing real-time monitoring of reaction intermediates and products [37].
High-temperature pyrolysis studies have demonstrated that 3-pentanone undergoes primary decomposition through multiple competing pathways [36]. The dominant unimolecular reaction involves carbon-carbon bond cleavage adjacent to the carbonyl group, leading to the formation of ethyl radicals and propionyl radicals [1]. This primary decomposition occurs with activation energies that vary significantly with temperature and pressure conditions [37].
Multispecies time history measurements in shock tubes have enabled detailed characterization of the temporal evolution of decomposition products [36]. These studies reveal that the initial fuel decomposition is followed by rapid secondary reactions involving the formed radicals, leading to the production of smaller hydrocarbon species and carbon oxides [1]. The experimental data shows that ethylene formation is particularly prominent, consistent with beta-scission reactions of the initially formed alkyl radicals [4].
Temperature-dependent rate constants for the primary decomposition reactions have been determined through analysis of shock tube ignition delay measurements [39]. The experiments demonstrate that unimolecular decomposition becomes increasingly important at temperatures above 1200 Kelvin, where thermal activation overcomes the bond dissociation energy barriers [37]. Pressure effects on the decomposition kinetics become significant at lower temperatures, where collisional energy transfer influences the reaction pathways [1].
Temperature Range (K) | Primary Products | Secondary Products | Activation Energy (kJ/mol) |
---|---|---|---|
1250-1400 | Ethyl radicals, Propionyl radicals | Ethylene, Carbon monoxide | 285-295 [1] |
1400-1600 | Methyl radicals, Acetyl radicals | Methane, Acetaldehyde | 275-285 [1] |
1600-1850 | Various small radicals | Carbon dioxide, Water | 265-275 [1] |
The shock tube analysis has also revealed the importance of molecular rearrangement reactions during high-temperature pyrolysis [36]. These rearrangements can lead to the formation of isomeric products and alternative decomposition pathways that compete with the direct bond cleavage mechanisms [1]. The relative importance of these pathways depends strongly on the specific temperature and pressure conditions employed in the experiments [39].
The Troe formalism provides a robust theoretical framework for describing the pressure-dependent behavior of unimolecular decomposition reactions in 3-pentanone [1]. This approach is particularly valuable for modeling the transition between high-pressure and low-pressure kinetic regimes, where collisional energy transfer effects become significant [7]. The formalism employs nine-parameter fits to accurately represent the falloff behavior observed in experimental measurements [39].
Implementation of the Troe formalism for 3-pentanone decomposition requires careful determination of both high-pressure limit and low-pressure limit rate constants [1]. The high-pressure limit represents the reaction rate when collisional activation is sufficiently rapid that the reaction becomes independent of pressure [8]. Conversely, the low-pressure limit describes the kinetics when collisional activation becomes rate-limiting [7].
The central equation of the Troe formalism expresses the pressure-dependent rate constant as a function of the reduced pressure and a broadening factor [10]. For 3-pentanone unimolecular decomposition, the broadening factor parameters have been optimized through comparison with experimental shock tube data across a wide range of conditions [1]. These parameters account for the efficiency of energy transfer during collisions with bath gas molecules [8].
Experimental validation of Troe formalism predictions has been achieved through systematic studies of 3-pentanone decomposition at various pressures and temperatures [39]. The formalism successfully reproduces the observed pressure dependence of ignition delay times and species concentration profiles [1]. Deviations from the theoretical predictions are typically within experimental uncertainty, demonstrating the reliability of the approach [7].
Pressure Regime | Rate Expression | Temperature Dependence | Accuracy Range |
---|---|---|---|
High-pressure limit | k∞ = A∞ × T^n × exp(-E∞/RT) | Strong Arrhenius | ±15% [1] |
Low-pressure limit | k0 = A0 × T^m × exp(-E0/RT) | Modified Arrhenius | ±20% [1] |
Falloff region | k = k∞ × F / (1 + k∞/k0) | Complex function | ±25% [1] |
The temperature dependence of the Troe parameters has been characterized through extensive experimental studies [37]. The broadening factor shows systematic variation with temperature, reflecting changes in the collision efficiency and energy transfer mechanisms [8]. These temperature-dependent parameters are essential for accurate extrapolation of the kinetic model to conditions outside the experimental range [1].
Application of the Troe formalism to 3-pentanone has enabled development of comprehensive kinetic mechanisms suitable for combustion modeling [39]. The pressure-dependent rate constants derived from this approach are incorporated into detailed chemical kinetic models that can predict ignition behavior under engine-relevant conditions [1]. The formalism also provides theoretical insight into the underlying physics of unimolecular reactions in the falloff regime [7].
Density functional theory calculations have provided detailed mechanistic insights into the carbon-carbon coupling reactions that lead to 3-pentanone formation [18]. These computational studies reveal that the direct coupling of propionyl radicals with ethyl radicals involves significant energy barriers that depend strongly on the electronic structure of the reacting species [19]. The calculated activation energies for carbon-carbon bond formation range from 15 to 25 kilojoules per mole, depending on the specific reaction pathway and catalyst environment [18].
Electronic structure analysis using density functional theory methods demonstrates that the carbon-carbon coupling reaction proceeds through a concerted mechanism involving simultaneous bond formation and electron redistribution [24]. The transition state geometry shows partial carbon-carbon bond formation with bond distances of approximately 2.1 to 2.3 angstroms [18]. The electronic density redistribution during the reaction involves significant charge transfer from the ethyl radical to the propionyl carbon center [19].
Comparison of different density functional theory functionals reveals that hybrid functionals provide the most accurate description of the carbon-carbon coupling barriers [22]. The Minnesota 06 functional with double-zeta basis sets yields activation energies that agree well with experimental measurements within 5 kilojoules per mole [24]. Higher-level coupled cluster calculations confirm the reliability of the density functional theory predictions for these systems [18].
Solvent effects on the carbon-carbon coupling barriers have been investigated using continuum solvation models [19]. These calculations demonstrate that polar solvents can significantly reduce the activation energy for carbon-carbon bond formation through stabilization of the polar transition state [22]. The magnitude of the solvent effect depends on the dielectric constant and hydrogen bonding ability of the medium [24].
Reaction Pathway | Activation Energy (kJ/mol) | Transition State Distance (Å) | Solvent Effect (kJ/mol) |
---|---|---|---|
Direct radical coupling | 18.5±2.1 [18] | 2.15±0.05 [18] | -3.2±0.8 [19] |
Metal-catalyzed coupling | 12.3±1.5 [18] | 2.08±0.03 [18] | -5.1±1.2 [19] |
Oxidative coupling | 22.1±2.8 [18] | 2.22±0.07 [18] | -2.1±0.5 [19] |
The role of metal catalysts in facilitating carbon-carbon coupling has been extensively studied using density functional theory methods [14]. These calculations reveal that transition metal centers can significantly lower the activation barriers through coordination to the reacting radicals [15]. The metal-carbon bond strengths and electronic properties of the catalyst determine the effectiveness of the catalytic pathway [17].
Mechanistic studies using density functional theory have identified alternative pathways for 3-pentanone formation involving carbonyl insertion reactions [23]. These pathways involve the initial formation of metal-carbonyl complexes followed by alkyl migration and reductive elimination steps [13]. The calculated energy profiles suggest that these alternative mechanisms may be competitive under certain reaction conditions [28].
The stabilization of ethylene-propionyl intermediates represents a critical step in the hydroformylation pathways leading to 3-pentanone formation [13]. Experimental studies have demonstrated that these intermediates can be stabilized through coordination to metal centers, hydrogen bonding interactions, or incorporation into organized molecular assemblies [25]. The lifetime of these intermediates significantly influences the overall reaction selectivity and yield [26].
Mechanistic investigations reveal that ethylene coordination to propionyl-metal complexes occurs through pi-electron donation to vacant metal orbitals [14]. This coordination stabilizes the intermediate by reducing the electron density on the ethylene double bond and facilitating subsequent insertion reactions [15]. The strength of this coordination depends on the electronic properties of the metal center and the presence of ancillary ligands [17].
Theoretical studies using quantum chemical methods have characterized the binding energies and geometric structures of ethylene-propionyl intermediates [27]. These calculations demonstrate that the most stable configuration involves side-on coordination of ethylene with the propionyl group positioned trans to the strongest donor ligand [13]. The binding energies range from 40 to 80 kilojoules per mole depending on the specific metal and ligand environment [28].
Experimental evidence for intermediate stabilization has been obtained through low-temperature spectroscopic studies and trapping experiments [25]. These investigations reveal characteristic vibrational frequencies and nuclear magnetic resonance signatures that confirm the proposed structures [29]. The stability of the intermediates decreases with increasing temperature, consistent with thermal dissociation processes [26].
Stabilization Method | Binding Energy (kJ/mol) | Characteristic Frequency (cm⁻¹) | Lifetime at 298K (s) |
---|---|---|---|
Metal coordination | 65±8 [13] | 1720±10 [25] | 2.3±0.5 [26] |
Hydrogen bonding | 25±5 [29] | 1735±15 [25] | 0.8±0.2 [26] |
Steric protection | 35±7 [28] | 1728±12 [25] | 1.5±0.3 [26] |
The influence of reaction conditions on intermediate stabilization has been systematically investigated [13]. Higher pressures favor the formation of more highly coordinated intermediates with enhanced stability [14]. Temperature effects show complex behavior, with moderate heating promoting intermediate formation while higher temperatures lead to decomposition [25].
Kinetic analysis of the stabilization mechanisms reveals that the rate-determining step varies depending on the specific reaction conditions [26]. Under low-pressure conditions, the initial coordination step is rate-limiting, while at higher pressures, subsequent rearrangement reactions become controlling [27]. These mechanistic insights have enabled optimization of reaction conditions to maximize intermediate stability and product selectivity [28].
Flammable;Irritant